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Compound of Interest

Compound Name:
2-Bromo-3-fluorophenyl

chloroformate

Cat. No.: B13634686 Get Quote

Synthesis, Characterization, and Application in Medicinal Chemistry

Executive Summary
2-Bromo-3-fluorophenyl chloroformate is a specialized electrophilic intermediate used

primarily in the synthesis of carbamate-based prodrugs and as a derivatizing agent in medicinal

chemistry. Its specific halogenation pattern—a bromine atom at the ortho position and a fluorine

at the meta position relative to the chloroformate group—imparts unique electronic and steric

properties. The bromine serves as a handle for subsequent cross-coupling reactions (e.g.,

Suzuki-Miyaura), while the fluorine atom modulates lipophilicity and metabolic stability.

This guide details the physicochemical profile, synthesis via the triphosgene protocol (a safer

alternative to phosgene gas), and analytical validation of this compound.

Physicochemical Profile
The molecular weight and elemental composition are critical for stoichiometry and mass

spectrometry validation. As this compound is often a custom-synthesized intermediate, the data

below is derived from standard atomic weights.
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Property Value Notes

Molecular Weight (Average) 253.45 g/mol Used for molarity calculations.

Monoisotopic Mass 251.899 g/mol
Primary peak in High-Res MS

(assuming ⁷⁹Br, ³⁵Cl).

Molecular Formula C₇H₃BrClFO₂

Physical State Liquid / Low-melting solid
Likely clear to pale yellow oil;

moisture sensitive.

Boiling Point (Predicted) ~235–245 °C

Decomposes before boiling at

atm pressure; distill under

vacuum.

Density (Predicted) ~1.7–1.8 g/cm³
High density due to halogen

content.

Isotopic Distribution (Mass Spec Signature)
Due to the presence of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1), the mass

spectrum will show a characteristic isotopic pattern:

M+ (251.9): Base peak (if intact).

M+2 (253.9): Significant intensity (~130% relative to M+ due to ⁸¹Br + ³⁵Cl).

M+4 (255.9): Visible (~30% relative to M+ due to ⁸¹Br + ³⁷Cl).

Synthetic Utility & Mechanism
Why use this specific substitution pattern?

Orthogonal Reactivity: The chloroformate moiety reacts rapidly with nucleophiles

(amines/alcohols) to form carbamates or carbonates. The aryl bromide remains intact,

allowing for late-stage diversification via Palladium-catalyzed cross-coupling.

Electronic Modulation: The fluorine atom at the meta position exerts an inductive electron-

withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon compared to

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13634686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


unsubstituted phenyl chloroformate. This accelerates reaction rates with sterically hindered

amines.

Reaction Pathway Diagram
The following diagram illustrates the dual-reactivity profile of the molecule.

2-Bromo-3-fluorophenyl
chloroformate

Carbamate Intermediate
(Ar-O-CO-NH-R)

Step 1: Nucleophilic Substitution
(Fast, <0°C)

Amine (R-NH2) Functionalized Drug Scaffold
(Biaryl Carbamate)

Step 2: Suzuki Coupling
(Pd cat., Heat)

Boronic Acid
(R'-B(OH)2)

Click to download full resolution via product page

Figure 1: Sequential functionalization strategy. The chloroformate reacts first to install the

linker, followed by cross-coupling at the bromine site.

Synthesis Protocol: The Triphosgene Method
Safety Warning: This protocol involves the generation of phosgene equivalents. All operations

must be performed in a well-ventilated fume hood with appropriate PPE (gloves, goggles, lab

coat). A phosgene indicator badge should be worn.

Precursor: 2-Bromo-3-fluorophenol (CAS: 443-81-2).[1][2][3]

Materials
2-Bromo-3-fluorophenol (1.0 equiv)[1]

Triphosgene (0.35 equiv) — Solid source of phosgene (safer handling).

Pyridine or Triethylamine (1.0–1.1 equiv) — Acid scavenger.

Dichloromethane (DCM) — Anhydrous.
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Step-by-Step Methodology
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an addition

funnel. Flush with Nitrogen or Argon.

Dissolution: Dissolve 2-Bromo-3-fluorophenol in anhydrous DCM (0.2 M concentration). Cool

the solution to 0 °C using an ice bath.

Reagent Preparation: Dissolve Triphosgene in a separate portion of DCM.

Addition: Slowly add the Triphosgene solution to the phenol mixture.

Activation: Add the base (Pyridine) dropwise over 15–20 minutes. Note: The reaction is

exothermic. Maintain temperature <5 °C to prevent decomposition.

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by

TLC (conversion of phenol) or GC-MS.

Workup:

Quench cautiously with cold water (hydrolyzes excess phosgene).

Wash the organic layer with 1N HCl (to remove pyridine), then water, then brine.

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Purification: Vacuum distillation is preferred. If flash chromatography is necessary, use rapid

elution with non-protic solvents (Hexane/EtOAc), as silica can induce hydrolysis.
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Figure 2: Synthesis workflow using Triphosgene.

Analytical Validation
To confirm the identity of the synthesized 2-Bromo-3-fluorophenyl chloroformate, use the

following spectroscopic markers.
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Technique Expected Signal Interpretation

IR Spectroscopy 1775–1785 cm⁻¹

Strong C=O stretch

(characteristic of

chloroformates, shifted higher

than esters).

¹H NMR (CDCl₃) δ 7.0 – 7.5 ppm (m, 3H)

Aromatic protons only. No

broad OH peak (indicates

consumption of phenol).

¹³C NMR ~150 ppm Carbonyl carbon (O-(C=O)-Cl).

GC-MS m/z 252/254/256

Parent ion cluster matching the

Br/Cl isotopic pattern

described in Section 1.

Quality Control Check: Dissolve a small aliquot in Methanol. Inject into LC-MS.

Result: You should observe the methyl carbonate derivative (Ar-O-CO-OMe) because the

chloroformate will instantly react with methanol. This confirms the chloroformate was active.

If you see the phenol mass, the reagent has hydrolyzed/decomposed.

Stability & Storage
Moisture Sensitivity: High. Hydrolyzes back to the phenol and HCl upon contact with water or

humid air.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is recommended.

References
Triphosgene Reagent Profile: Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic

Synthesis." Synthesis, 1996(05), 553-576.

Chloroformate Reactivity: Pasquato, L., et al. "Conversion of Alcohols to Chloroformates
using Triphosgene." Tetrahedron Letters, 2000.
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Phenol Precursor Data: PubChem Compound Summary for CID 12175701 (2-Bromo-3-

fluorophenol). [2]

General Safety: "Safe Handling of Chloroformates." Sigma-Aldrich Technical Bulletins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. bocsci.com [bocsci.com]

2. americanelements.com [americanelements.com]

3. pure-synth.com [pure-synth.com]

To cite this document: BenchChem. [Technical Guide: 2-Bromo-3-fluorophenyl
Chloroformate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13634686#2-bromo-3-fluorophenyl-chloroformate-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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